ABL127

Übersicht

Beschreibung

ABL 127 is a covalent aza-β-lactam inhibitor of protein phosphatase methylesterase-1 (PME-1; IC50 = 4.2 nM). It selectively inhibits PME-1 over 50 other serine hydrolases in MDA-MB-231 and HEK293T cell lysates at 10 μM. ABL 127 decreases proliferation of Ishikawa cells and migration of ECC-1 endometrial carcinoma cells when used at a concentration of 50 nM.

ABL127 is a potent and selective inhibitor of Protein phosphatase methylesterase-1.

Wirkmechanismus

Target of Action

ABL127 is a selective and covalent inhibitor of protein methylesterase 1 (PME-1) . PME-1 is an enzyme that plays a crucial role in cellular processes, and its inhibition can lead to significant changes in cell behavior.

Mode of Action

This compound interacts with PME-1 in a covalent manner, meaning it forms a stable bond with the enzyme, leading to its inhibition . This interaction results in a decrease in the activity of PME-1, which can lead to downstream effects on cellular processes.

Biochemical Pathways

The inhibition of PME-1 by this compound affects various biochemical pathways. One of the key pathways influenced is the protein phosphatase 2A (PP2A) pathway . PP2A is a major serine/threonine phosphatase involved in the regulation of various cellular processes. The inhibition of PME-1 leads to an increase in PP2A activity .

Pharmacokinetics

It is known that this compound is a covalent inhibitor, suggesting that it may have a long duration of action due to the stable bond it forms with pme-1 .

Result of Action

The inhibition of PME-1 by this compound leads to a decrease in cell proliferation and affects cell invasion in a dose-dependent manner . This suggests that this compound could potentially be used in the treatment of diseases characterized by abnormal cell proliferation and invasion.

Biologische Aktivität

ABL127 is a potent inhibitor of protein methylesterase 1 (PME-1), an enzyme implicated in various cellular processes, including the regulation of protein phosphatase 2A (PP2A) activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and potential therapeutic applications based on diverse research findings.

This compound selectively inhibits PME-1, leading to increased levels of methylated PP2A, which is crucial for its activity. The compound has been shown to fit precisely into the active site of PME-1, effectively blocking its enzymatic function in vitro and in vivo. This selective inhibition results in significant biological consequences, particularly in the context of neurodegenerative diseases and cancer.

Key Findings

- Inhibition of PME-1 Activity : this compound effectively inhibits PME-1 activity, resulting in a more than one-third decrease in demethylated PP2A levels in mouse models .

- Impact on Protein-Protein Interactions : Studies using the NanoBiT system demonstrated that this compound disrupts the interaction between PME-1 and PP2Ac in living cells, indicating its role in modulating protein-protein interactions critical for cellular signaling .

Muscle Cell Differentiation

Research indicates that this compound plays a role in muscle cell differentiation by inhibiting PME-1. Inhibition of PME-1 using this compound resulted in increased AP-1 reporter activity and enhanced levels of ERK1/2 and PP2A proteins during muscle cell differentiation. This suggests that this compound may influence signaling pathways involved in muscle development .

Neuroprotection

In models of manganese-induced neurotoxicity, this compound was found to prevent tau hyperphosphorylation by maintaining PP2Ac methylation levels. This effect is crucial as hyperphosphorylated tau is associated with neurodegenerative diseases such as Alzheimer's . this compound administration led to reduced oxidative stress and apoptosis, enhancing cell viability under neurotoxic conditions.

Study 1: Tau Hyperphosphorylation

In a study examining manganese-induced tau hyperphosphorylation, treatment with this compound significantly reduced phosphorylation at critical sites (S199 and S396) associated with neurodegeneration. The study concluded that this compound could be a therapeutic candidate for tauopathies by restoring methylation levels of PP2Ac .

Study 2: Muscle Cell Differentiation

Another investigation focused on muscle cell differentiation highlighted that this compound inhibited Ppme1, leading to enhanced differentiation markers. This study provided insights into how targeting PME-1 with this compound could potentially regulate muscle development and regeneration .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Study 1 | This compound reduced tau hyperphosphorylation in N2a cells | Potential treatment for Alzheimer's disease |

| Study 2 | Enhanced muscle cell differentiation markers upon this compound treatment | Possible applications in muscle regeneration therapies |

Eigenschaften

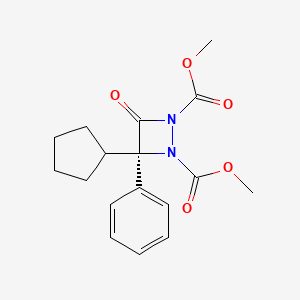

IUPAC Name |

dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHWCAFAIHTQKD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.